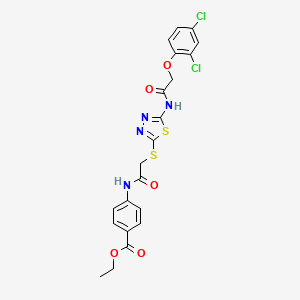

![molecular formula C10H8N2O3 B2675075 2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile CAS No. 127489-24-1](/img/structure/B2675075.png)

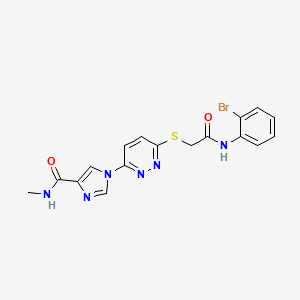

2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile, also known as 2-HNMPE, is a nitroalkene derivative of nitrophenol and has been used in various scientific research applications. It is a colorless, odorless, and crystalline solid that is soluble in organic solvents. 2-HNMPE has been studied for its potential use in the synthesis of various compounds and its mechanism of action in biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Rapid-Response Fluorescent Probes : A study by Zhang et al. (2020) explored the development of a near-infrared fluorescent probe for imaging nitroxyl (HNO) in living cells. This probe, which employs a derivative similar to 2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile, demonstrated rapid response to HNO, making it important for monitoring dynamic and transient states of HNO in biological systems (Zhang et al., 2020).

Synthesis of Tryptophan Precursors : Tanaka et al. (1989) reported on the homologation of the side chain of 2-nitrotoluene, which involved a synthesis pathway including compounds similar to this compound. This pathway leads to potent tryptophan precursors and useful indole derivatives (Tanaka et al., 1989).

Electrochemical and Electrical Properties Studies : Özer et al. (2007) conducted a study on the synthesis, characterization, and exploration of electrochemical and electrical properties of novel cofacial bismetallophthalocyanines and their water-soluble derivatives. These compounds, related to this compound, showed promising properties in the context of semiconductor behavior and charge transport (Özer et al., 2007).

Quantum Chemical Investigation for Charge-Transport Properties : A study by Irfan et al. (2015) investigated the structural, electro-optical, and charge-transport properties of a compound closely related to this compound. This research is significant for understanding the material's potential as an efficient hole-transport material (Irfan et al., 2015).

Solvatochromic Effects on Absorption and Fluorescence Characteristics : Kumari et al. (2017) examined the solvatochromic effects on absorption and fluorescence characteristics of chalcone derivatives related to this compound. The study provided insights into the interaction between these molecules and different solvents, which is crucial for applications in photonics and sensor technology (Kumari et al., 2017).

Highly Active Platinum Catalysts for Nitrile and Cyanohydrin Hydration : Xing et al. (2018) explored the design of platinum catalysts for hydrating nitriles and cyanohydrins, processes that are important in chemical and pharmaceutical industries. These catalysts, related to this compound, demonstrated high turnover numbers and efficiency (Xing et al., 2018).

Propiedades

IUPAC Name |

2-[hydroxy-(4-nitrophenyl)methyl]prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-7(6-11)10(13)8-2-4-9(5-3-8)12(14)15/h2-5,10,13H,1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSSHQPCVMZULSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C#N)C(C1=CC=C(C=C1)[N+](=O)[O-])O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-amino-7-methyl-5-oxo-4-phenyl-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2674993.png)

![5-methyl-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)isoxazole-4-carboxamide](/img/structure/B2674994.png)

![(2R)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B2674999.png)

![2-(4-chlorophenyl)-6-[3-(trifluoromethyl)phenyl]-7aH-pyrrolo[3,4-e][1,3]thiazine-5,7-dione](/img/structure/B2675001.png)

![5-((4-Bromophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2675012.png)

![Methyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2675013.png)